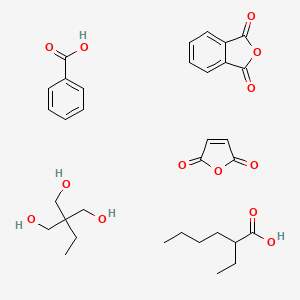![molecular formula C20H14N4 B14472011 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline CAS No. 65891-42-1](/img/structure/B14472011.png)
4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline: is a complex heterocyclic compound that combines the structural features of benzimidazole and quinazoline. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The fusion of benzimidazole and quinazoline frameworks imparts unique properties to the molecule, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline typically involves the cyclocondensation of 2-(1H-benzimidazol-2-yl)aniline with appropriate reagents. One common method includes the reaction of 2-(1H-benzimidazol-2-yl)aniline with carbon disulfide in the presence of potassium t-butoxide in boiling dimethylformamide (DMF), yielding benzimidazo[1,2-c]quinazolin-6(5H)-thiones . These thione derivatives are then treated with hydrazine hydrate in ethanol to form hydrazine derivatives, which are subsequently cyclized to the target compound upon heating with orthoesters in ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as N-arylation, using copper catalysts.
Common Reagents and Conditions:
Oxidation: Molecular iodine, mild oxidizing agents.
Reduction: Hydrazine hydrate, ethanol.
Substitution: Copper catalysts, diaryliodonium salts, DMF.
Major Products:
Oxidation: Benzimidazo[1,2-c]quinazoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: N-arylated benzimidazo[1,2-c]quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline exhibits promising biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties . It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials for electronic and optoelectronic applications. Its unique structural features make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials .
Mecanismo De Acción
The mechanism of action of 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes, receptors, and proteins. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Benzimidazo[1,2-c]quinazoline: Shares the core structure but lacks the aniline group.
Imidazo[1,2-c]quinazoline: Similar structure with an imidazole ring instead of benzimidazole.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline is unique due to the presence of both benzimidazole and quinazoline frameworks, along with an aniline group. This combination imparts distinct electronic and steric properties, enhancing its biological activities and making it a valuable compound for research and development .
Propiedades
Número CAS |
65891-42-1 |
|---|---|
Fórmula molecular |
C20H14N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-(benzimidazolo[1,2-c]quinazolin-6-yl)aniline |
InChI |
InChI=1S/C20H14N4/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H,21H2 |
Clave InChI |
ZFIKECOWXNTXBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


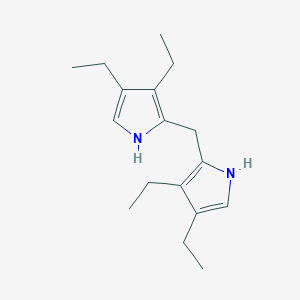
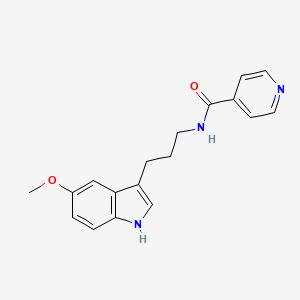


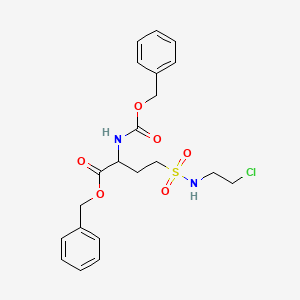
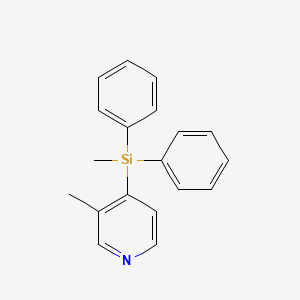

![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
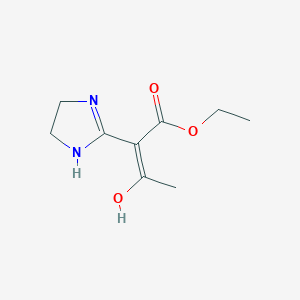
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
